molecular formula C8H18ClN3O2 B1602304 2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrochloride CAS No. 38173-66-9

2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrochloride

Cat. No. B1602304
CAS RN: 38173-66-9
M. Wt: 223.7 g/mol
InChI Key: KYTGIFFOKKUBSP-UHFFFAOYSA-N
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Description

2-amino-N-(2-oxoethyl)acetamide is a chemical compound with the molecular formula C4H7N2O2 . It is used in various chemical reactions and has several properties that make it useful in a laboratory setting .


Molecular Structure Analysis

The molecular structure of 2-amino-N-(2-oxoethyl)acetamide consists of a central carbon atom bonded to two amine groups, an oxoethyl group, and a hydrogen atom . This structure gives the compound its unique chemical properties .


Physical And Chemical Properties Analysis

2-amino-N-(2-oxoethyl)acetamide has a boiling point of 342.5±27.0 °C at 760 mmHg and a flash point of 160.9±23.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Scientific Research Applications

Metabolite Identification in Antitumor Agents Studies have identified various metabolites in antitumor agents, emphasizing the importance of understanding the metabolic pathways and the role of specific compounds in these processes. For example, research on the antitumor agent cyclophosphamide identified urinary metabolites such as 2-Carboxyethyl N, N-bis(2-chloroethyl)phosphorodiamidate and 4-ketocyclophosphamide, highlighting the complex metabolic fate of cancer therapeutics (Struck et al., 1971).

Synthesis of Amino Sugar Derivatives Research into the synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol, provides a foundation for the development of novel compounds with potential applications in medicinal chemistry and biochemistry (Naleway et al., 1988).

Oxidation of C-H Bonds by Nonheme FeIVO Complexes The ability of nonheme oxoiron(IV) complexes to oxidize the C-H bonds of cyclohexane at room temperature opens new avenues for research in enzymatic mechanisms and the design of catalysts for organic synthesis (Kaizer et al., 2004).

Novel Routes for the Preparation of Enantiopure Compounds The development of a novel procedure for the preparation of enantiopure 1,4-disubstituted 2-imidazolines from beta-amino alcohols illustrates the ongoing advancement in the synthesis of chiral compounds, which are crucial in drug development and the study of biological systems (Boland et al., 2002).

Investigation of Methylglyoxal in Food and Organisms Research on methylglyoxal (MG), a reactive alpha-oxoaldehyde formed in organisms, sheds light on its role in modifying proteins and contributing to complications in diabetes and neurodegenerative diseases. This study underscores the significance of understanding reactive compounds in biology and their implications for health (Nemet et al., 2006).

properties

CAS RN

38173-66-9

Product Name

2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrochloride

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.7 g/mol

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(9)8(13)11-4-7(10)12;/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13);1H

InChI Key

KYTGIFFOKKUBSP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)N.Cl

sequence

LG

Origin of Product

United States

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